molecular formula C13H13F2NO4 B11781510 Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B11781510
M. Wt: 285.24 g/mol
InChI Key: QDDXSSAXOHYMPD-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate (CAS: 174073-95-1, MW: 271.26) is a pyrrolidine derivative featuring a 2-oxopyrrolidine core substituted with two fluorine atoms at the 3,3-positions, a hydroxymethyl group at position 4, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen . This structure combines fluorination and polar functional groups, which are critical in modulating physicochemical properties such as metabolic stability and solubility.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H13F2NO4/c14-13(15)10(7-17)6-16(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2

InChI Key

QDDXSSAXOHYMPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CO

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has the following chemical structure:

  • Molecular Formula : C12H14F2N2O4
  • CAS Number : 1823231-44-2

The presence of difluoromethyl and hydroxymethyl groups enhances its biological activity and stability, making it a candidate for various pharmacological applications.

Inhibitors of Peptide Deformylase

One of the primary applications of this compound is as an inhibitor of peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis. Research has shown that compounds similar to this compound can effectively inhibit PDF activity, which may lead to antibacterial drug development. Inhibiting PDF can disrupt bacterial growth, offering a potential treatment for antibiotic-resistant infections .

Anticancer Activity

Studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, research focusing on compounds with similar structures has demonstrated their ability to target specific cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth. This suggests that this compound could be explored further for its potential use in cancer therapeutics .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of compounds related to this compound. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antibacterial Activity

In a study examining various peptide deformylase inhibitors, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, supporting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of pyrrolidine derivatives found that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Table: Summary of Applications

Application AreaDescriptionReferences
Antibacterial ActivityInhibits peptide deformylase; potential treatment for antibiotic-resistant infections
Anticancer ActivityInduces apoptosis in cancer cells; selective toxicity against tumor cells
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl and benzyl ester groups contribute to its overall stability and solubility. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Weight Key Functional Groups Biological/Application Notes Reference
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate 271.26 2-oxopyrrolidine, 3,3-difluoro, 4-hydroxymethyl, Cbz group Likely intermediate for bioactive molecules; fluorination enhances metabolic stability
(R)-1-((2,3-Difluoro-4-(2-morpholinoethoxy)benzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester 556 [M+H]+ Pyrrolidine, 2,3-difluoro benzyl, morpholinoethoxy, methyl ester Higher molecular weight; morpholinoethoxy group may improve solubility or target engagement
5′-O-(Benzyl)-(S)-5′-(hydroxymethyl)-2′-O-(2-methoxyethyl)-3′-O-(Nap)-thymidine Not provided Benzyl, hydroxymethyl, methoxyethyl, naphthoyl (Nap) Nucleoside analog; modified sugar backbone for oligonucleotide therapeutics
2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid ~184 (estimated) Difluoro, hydroxymethyl, boronic acid Boronic acid enables Suzuki couplings; potential for prodrug strategies
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Not provided Piperidine, 4-oxo, trifluoromethyl, Cbz group Larger ring size (piperidine) and trifluoromethyl group alter conformation and lipophilicity

Key Comparative Insights

Fluorination Effects

The 3,3-difluoro substitution in the target compound reduces basicity and enhances metabolic stability compared to non-fluorinated pyrrolidines, as fluorine’s electronegativity decreases electron density at adjacent atoms .

Hydroxymethyl Group Reactivity

The hydroxymethyl group in the target compound may undergo oxidation or conjugation, similar to 4-(hydroxymethyl)phenylhydrazine (HMPH), which is metabolized to a diazonium ion . This reactivity could be leveraged for prodrug activation or complicate stability, depending on the application.

Boron-Containing Analogs

2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid () shares the difluoro and hydroxymethyl motifs but replaces the pyrrolidine core with a boronic acid. This substitution enables covalent interactions with biological targets (e.g., proteasome inhibitors) or participation in cross-coupling reactions .

Biological Activity

Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H13F2NO3
  • Molecular Weight: 257.24 g/mol
  • CAS Number: 1638761-26-8

Structural Representation:
The compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound involves several steps typically including:

  • Formation of the pyrrolidine core.
  • Introduction of difluoro and hydroxymethyl groups through selective functionalization.
  • Esterification to achieve the benzyl ester form.

Antiproliferative Effects

Research has indicated that compounds similar to Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine exhibit significant antiproliferative effects on mammalian cells. For example, studies on related derivatives have shown that they can inhibit topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanism of action for this class of compounds includes:

  • Topoisomerase Inhibition: By interfering with the enzyme's function, these compounds can prevent DNA unwinding necessary for replication.
  • Induction of Apoptosis: The resultant stress on cellular machinery may trigger programmed cell death pathways.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
HydroxymethylbenzopsoralenAntiproliferativeInduced marked antiproliferative effects in mammalian cells; inhibited topoisomerase II.
Various Factor XIa InhibitorsAnticoagulantShowed potential in inhibiting blood coagulation pathways.
Screening Assay for T3SS InhibitionAntimicrobialIdentified compounds that inhibited Type III secretion system in pathogenic bacteria.

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